molecular formula C14H8BrNO2S B1605777 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid CAS No. 33289-49-5

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No. B1605777
CAS RN: 33289-49-5
M. Wt: 334.19 g/mol
InChI Key: KYHKYEUYJZTRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid (BTQC) is a synthetic organic compound belonging to the quinoline family of compounds. It is a pale yellow solid with a molecular weight of 288.21 g/mol and a melting point of 80-82 °C. BTQC is a versatile compound with a wide range of applications in both scientific research and industrial processes.

Scientific Research Applications

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a fluorescent probe for the detection of nitric oxide and as a fluorescent probe for the detection of potassium ions. In addition, this compound has been used as a fluorescent probe for the detection of hydrogen peroxide.

Mechanism of Action

The mechanism of action of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is not well understood. It is believed to bind to metal ions, such as copper and zinc, and to nitric oxide and hydrogen peroxide, in order to form fluorescent complexes. The formation of these complexes allows for the detection of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed to interact with metal ions, nitric oxide, and hydrogen peroxide, but the exact effects of these interactions are not known.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in lab experiments is its versatility. It can be used as a fluorescent probe for the detection of a variety of molecules, including metal ions, nitric oxide, and hydrogen peroxide. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. One potential direction is the use of this compound as a fluorescent probe for the detection of other molecules, such as proteins and DNA. Another potential direction is the use of this compound as a fluorescent probe for the detection of other metal ions, such as iron and magnesium. Additionally, this compound could be used in the development of new fluorescent probes for the detection of other molecules, such as small molecules and metabolites. Finally, this compound could be used in the development of new fluorescent probes for the detection of biochemical and physiological processes, such as cell signaling pathways.

properties

IUPAC Name

6-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHKYEUYJZTRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353850
Record name 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

33289-49-5
Record name 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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